molecular formula C15H14N4O2S B2650405 N-(3-methylisothiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1207011-36-6

N-(3-methylisothiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B2650405
CAS RN: 1207011-36-6
M. Wt: 314.36
InChI Key: ZOMWFGDQUBSTIM-UHFFFAOYSA-N
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Description

N-(3-methylisothiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as MIQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery. MIQ has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.

Scientific Research Applications

Synthesis and Characterization

Compounds related to N-(3-methylisothiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide have been extensively synthesized and characterized for their potential biological activities. A study reported the synthesis and physicochemical characterization of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives. These compounds were synthesized and characterized by NMR, IR spectroscopy, and mass spectrometry. A crystal X-ray study was also conducted to determine the conformational features of one of the compounds (Zablotskaya et al., 2013).

Biological Activities

  • Antitumor Activity : Novel 3-benzyl-substituted-4(3H)-quinazolinones were designed, synthesized, and evaluated for their in vitro antitumor activity. Some of these compounds demonstrated remarkable broad-spectrum antitumor activity, with potency significantly higher than the positive control 5-FU (Al-Suwaidan et al., 2016).

  • Antimicrobial and Antifungal Activities : Research into quinoline derivatives that carry 1,2,3-triazole moieties has shown that these compounds possess moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This suggests the potential for developing new antimicrobial agents from these types of compounds (Thomas et al., 2010).

properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10-8-14(22-18-10)17-13(20)6-7-19-9-16-12-5-3-2-4-11(12)15(19)21/h2-5,8-9H,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMWFGDQUBSTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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